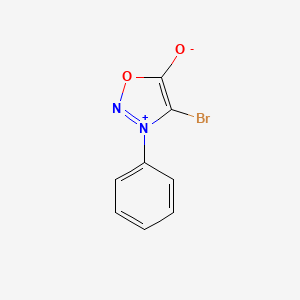

4-ブロモ-3-フェニルシドノン

概要

説明

4-Bromo-3-phenylsydnone is a mesoionic compound belonging to the sydnone class of heterocycles. Mesoionic compounds are characterized by their inability to be represented satisfactorily by any one covalent or polar structure, possessing a sextet of electrons associated with the five atoms comprising the ring . Sydnones, including 4-Bromo-3-phenylsydnone, are known for their unique electronic structures and reactivity, making them valuable in various chemical applications .

科学的研究の応用

4-Bromo-3-phenylsydnone has several scientific research applications:

作用機序

Target of Action

4-Bromo-3-phenylsydnone is a derivative of sydnones, which are heterocyclic compounds known for their significant biological activities Sydnones in general are known to react in 1,3-dipolar additions, which are used in the development of new prodrugs .

Mode of Action

The mode of action of 4-Bromo-3-phenylsydnone involves its interaction with its targets through a process known as 1,3-dipolar cycloaddition . This process is a chemical reaction between a 1,3-dipole and a dipolarophile, resulting in a five-membered ring . This reaction is smooth and efficient, making it a valuable tool in the synthesis of complex molecular architectures .

Biochemical Pathways

The compound’s ability to undergo 1,3-dipolar cycloadditions suggests that it may interact with various biochemical pathways involved in the synthesis of new prodrugs .

Pharmacokinetics

The compound’s ability to undergo 1,3-dipolar cycloadditions suggests that it may have unique pharmacokinetic properties that enhance its bioavailability .

Result of Action

The result of the action of 4-Bromo-3-phenylsydnone is the formation of a five-membered ring through a 1,3-dipolar cycloaddition . This reaction is a key step in the synthesis of new prodrugs . The specific molecular and cellular effects of this compound’s action would depend on the nature of the prodrug being synthesized .

Action Environment

The action of 4-Bromo-3-phenylsydnone can be influenced by various environmental factors. For instance, the efficiency of the 1,3-dipolar cycloaddition can be affected by the solvent used, the temperature, and the presence of catalysts .

生化学分析

Biochemical Properties

4-Bromo-3-phenylsydnone plays a significant role in biochemical reactions due to its mesoionic nature. It interacts with various enzymes, proteins, and other biomolecules through its reactive sites. One of the key interactions involves the enzyme N-bromosuccinimide (NBS), which facilitates the bromination of 4-Bromo-3-phenylsydnone. This interaction leads to the formation of a bromocarbonylhydrazine species, which further reacts with acetic anhydride to yield 1,3,4-oxadiazol-2(3H)-one derivatives .

Cellular Effects

The effects of 4-Bromo-3-phenylsydnone on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 4-Bromo-3-phenylsydnone has been shown to affect the activity of various kinases and transcription factors, leading to changes in gene expression profiles. Additionally, it can alter cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, 4-Bromo-3-phenylsydnone exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. For example, the compound can inhibit certain proteases by binding to their active sites, thereby preventing substrate cleavage. Conversely, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity. These interactions ultimately lead to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Bromo-3-phenylsydnone can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Bromo-3-phenylsydnone is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat. This degradation can lead to the formation of by-products that may have different biological activities. Long-term studies in vitro and in vivo have demonstrated that the compound can have sustained effects on cellular processes, although these effects may diminish as the compound degrades .

Dosage Effects in Animal Models

The effects of 4-Bromo-3-phenylsydnone in animal models are dose-dependent. At low doses, the compound can modulate cellular processes without causing significant toxicity. At higher doses, it can induce toxic effects, including oxidative stress and apoptosis. Threshold effects have been observed, where the compound’s biological activity increases sharply beyond a certain concentration. These findings highlight the importance of careful dosage optimization in experimental settings to avoid adverse effects .

Metabolic Pathways

4-Bromo-3-phenylsydnone is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized through oxidative and reductive pathways, leading to the formation of different metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels within the cell. The compound’s interactions with metabolic enzymes can also affect the overall metabolic balance, potentially leading to shifts in cellular energy production and utilization .

Transport and Distribution

The transport and distribution of 4-Bromo-3-phenylsydnone within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, 4-Bromo-3-phenylsydnone can be transported into the cell via membrane transporters and subsequently bind to intracellular proteins that facilitate its distribution to target sites. This distribution is crucial for the compound’s biological activity, as it ensures that it reaches the appropriate cellular compartments where it can exert its effects .

Subcellular Localization

The subcellular localization of 4-Bromo-3-phenylsydnone is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum. The localization of 4-Bromo-3-phenylsydnone can affect its activity and function, as it may interact with different sets of biomolecules depending on its subcellular location. For example, localization to the nucleus may enable the compound to modulate gene expression by interacting with transcription factors and chromatin .

準備方法

Synthetic Routes and Reaction Conditions: 4-Bromo-3-phenylsydnone can be synthesized through a mechanochemical approach, which involves the use of ball-milling techniques. This method is efficient, time-saving, and reduces the use of organic solvents . The synthesis typically starts with the lithiation of 3-phenylsydnone, followed by bromination to introduce the bromo substituent at the 4-position .

Industrial Production Methods: While specific industrial production methods for 4-Bromo-3-phenylsydnone are not extensively documented, the mechanochemical approach offers a scalable and environmentally friendly route that could be adapted for larger-scale production .

化学反応の分析

Types of Reactions: 4-Bromo-3-phenylsydnone undergoes various chemical reactions, including:

Substitution Reactions: The bromo group can be substituted with other functional groups through reactions such as Suzuki–Miyaura coupling.

Cycloaddition Reactions: Sydnones are known for their ability to undergo 1,3-dipolar cycloaddition reactions with alkynes and alkenes, forming pyrazoles, pyrroles, and furans.

Common Reagents and Conditions:

Suzuki–Miyaura Coupling: This reaction typically involves the use of palladium catalysts and boron reagents under mild conditions.

Cycloaddition Reactions: These reactions often require thermal conditions or the use of copper catalysts to facilitate the cycloaddition process.

Major Products Formed:

類似化合物との比較

3-Phenylsydnone: Lacks the bromo substituent, resulting in different reactivity and applications.

4-Iodo-3-phenylsydnone: Similar to 4-Bromo-3-phenylsydnone but with an iodine substituent, which can influence the compound’s reactivity and the types of reactions it undergoes.

Uniqueness: 4-Bromo-3-phenylsydnone is unique due to the presence of the bromo substituent, which enhances its reactivity in substitution and cycloaddition reactions. This makes it a versatile intermediate for the synthesis of various functionalized heterocycles .

生物活性

4-Bromo-3-phenylsydnone is a heterocyclic compound belonging to the sydnone family, known for its diverse biological activities. This article presents a detailed examination of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical formula for 4-Bromo-3-phenylsydnone is CHBrNO. Its structure features a bromine atom at the 4-position and a phenyl group at the 3-position of the sydnone ring. This configuration contributes to its unique reactivity and biological properties.

Target Interactions

4-Bromo-3-phenylsydnone exhibits its biological effects primarily through 1,3-dipolar cycloaddition , a reaction that allows it to interact with various biomolecules. This reaction facilitates the formation of five-membered rings, which are crucial in many biochemical pathways.

Biochemical Pathways

The compound's ability to undergo cycloaddition suggests potential interactions with enzymes and proteins involved in metabolic pathways. It has been shown to modulate cellular processes by influencing kinase activity and transcription factors, leading to alterations in gene expression and cellular metabolism .

Antimicrobial Properties

Research has indicated that sydnones possess antimicrobial properties. Studies have demonstrated that 4-Bromo-3-phenylsydnone can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent .

Cytotoxic Effects

The compound exhibits dose-dependent cytotoxic effects in various cell lines. At lower concentrations, it can modulate cellular functions without significant toxicity, whereas higher doses may induce oxidative stress and apoptosis. This duality highlights the importance of dosage in therapeutic applications .

Enzyme Interaction

4-Bromo-3-phenylsydnone has been identified as an inhibitor of certain proteases. By binding to active sites on these enzymes, it prevents substrate cleavage, thus altering metabolic pathways within cells .

Table 1: Summary of Biological Activities

Case Study: Cytotoxicity Assessment

In a study assessing the cytotoxicity of 4-Bromo-3-phenylsydnone on human cancer cell lines, researchers observed significant apoptosis at concentrations above 50 µM. The study utilized flow cytometry to quantify apoptotic cells, demonstrating that the compound's effects were both time and concentration-dependent .

Pharmacokinetics

The pharmacokinetic profile of 4-Bromo-3-phenylsydnone indicates favorable bioavailability due to its ability to undergo metabolic transformations. The compound is metabolized through oxidative pathways, leading to various metabolites that may also exhibit biological activity .

Applications in Research and Industry

4-Bromo-3-phenylsydnone serves as a versatile building block in organic synthesis, particularly for developing new prodrugs and heterocyclic compounds. Its unique reactivity makes it valuable in catalysis and material science applications .

特性

IUPAC Name |

4-bromo-3-phenyloxadiazol-3-ium-5-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O2/c9-7-8(12)13-10-11(7)6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIZKTBQGLPVCRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[N+]2=NOC(=C2Br)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20157222 | |

| Record name | 4-Bromo-3-phenylsydnone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20157222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13183-09-0 | |

| Record name | 4-Bromo-3-phenylsydnone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013183090 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromo-3-phenylsydnone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20157222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main applications of 4-Bromo-3-phenylsydnone in chemical synthesis?

A1: 4-Bromo-3-phenylsydnone serves as a versatile building block in organic synthesis. Its primary application lies in its ability to undergo palladium-catalyzed alkynylation reactions with various aryl acetylenes. This reaction produces 4-arylethynyl sydnones in good yields [, ]. This methodology offers a valuable route to access a diverse range of substituted sydnone derivatives, which are important heterocyclic compounds with potential applications in medicinal chemistry and materials science.

Q2: Can you explain the role of 4-Bromo-3-phenylsydnone in the synthesis of palladium complexes and their catalytic activity?

A2: 4-Bromo-3-phenylsydnone can be used to generate anionic N-heterocyclic carbenes (NHCs) upon treatment with cyanomethyllithium []. These NHCs can then react with palladium precursors like tetrakis(triphenylphosphine)palladium to form palladium complexes. These palladium complexes, bearing the sydnone-derived NHC ligand, have demonstrated catalytic activity in Suzuki-Miyaura cross-coupling reactions []. This finding highlights the potential of 4-Bromo-3-phenylsydnone as a precursor for developing new catalysts for important organic transformations.

Q3: What are the advantages of using palladium complexes derived from 4-Bromo-3-phenylsydnone in Suzuki-Miyaura reactions?

A3: While the provided research doesn't explicitly outline the advantages, it showcases the successful application of these complexes in Suzuki-Miyaura reactions with various substrates, including challenging substrates like 2,5-dibromo-3,4-dinitrothiophene and 1-chloro-2,4-dinitrobenzene []. This suggests that these complexes could potentially offer benefits like improved reactivity, broader substrate scope, or enhanced selectivity compared to other palladium catalysts. Further research is needed to fully evaluate and compare their performance with existing catalysts.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。